N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of furan-2-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the products are purified by crystallization or flash chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. The choice of solvents, temperature, and reaction time are critical factors in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol.
Scientific Research Applications
N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the production of pharmaceuticals, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit biological activity. These complexes can interact with biomolecules such as proteins and enzymes, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-cyanoacetamide: Another furan derivative used in heterocyclic synthesis.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with similar furan and pyrazole structures, used in coordination chemistry.
Uniqueness
N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-8-6-12-13(2)10(8)11-7-9-4-3-5-14-9/h3-6,11H,7H2,1-2H3 |
InChI Key |
DPLUHIRQIBRDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=CO2 |
Origin of Product |
United States |
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